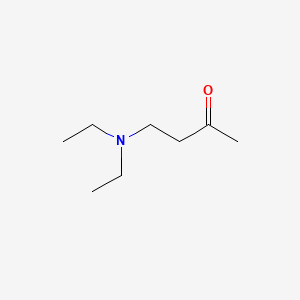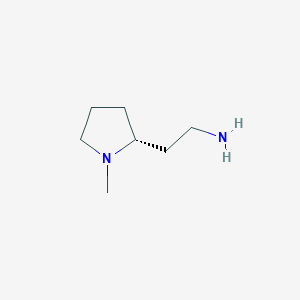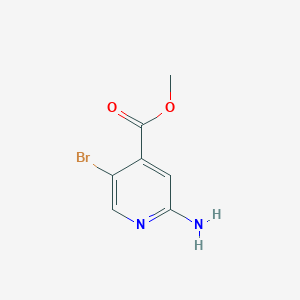
4-(Diethylamino)butan-2-one
Übersicht
Beschreibung
The compound 4-(Diethylamino)butan-2-one is a chemical structure that is related to various research areas, including organic synthesis and material science. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of compounds related to this compound involves the use of diethylamino groups in various chemical reactions. For instance, the synthesis of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane is achieved by treating 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium, resulting in a 60% yield . Similarly, novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones are synthesized through a condensation reaction of ethyl 2-alkylacetoacetates with N,N-diethylguanidine . These methods suggest that diethylamino groups can be incorporated into various molecular frameworks through condensation and addition reactions.
Molecular Structure Analysis
The molecular structure of compounds containing diethylamino groups can be complex, as evidenced by the X-ray diffraction analysis used to determine the structure of the hexaselenacyclooctane compound . The structural insights of the pyrimidinones synthesized in the second paper also rely on spectroscopic methods such as NMR, IR, UV, and mass spectrometry . These techniques are crucial for understanding the molecular geometry and electronic distribution within the molecules.
Chemical Reactions Analysis
The diethylamino-containing compounds exhibit a range of reactivities. For example, the hexaselenacyclooctane compound behaves as a diselenocarboxylate towards various reagents, leading to the formation of different products under mild conditions . The pyrimidinones, on the other hand, show tautomerism, which is a form of structural isomerism important in the reactivity and stability of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethylamino-containing compounds are influenced by their molecular structure. The introduction of diethylamino groups can affect the optical properties, as seen in the study of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes, where the optical properties are modulated by the number and position of cyano groups . These properties are essential for applications in material science, such as in the development of nonlinear-optical molecular materials .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
4-(Diethylamino)butan-2-one and its analogues have been studied for their anti-inflammatory properties. A series of compounds related to this chemical structure showed significant anti-inflammatory activity, especially when possessing a small lipophilic group in combination with a butan-2-one side chain. These findings indicate potential applications in developing new anti-inflammatory drugs (Goudie et al., 1978).
Synthesis of Lepidine
In the field of organic synthesis, this compound has been utilized as an alkylating agent in the synthesis of lepidine and its derivatives. This method has demonstrated good yields under mild conditions, highlighting the compound’s utility in synthetic organic chemistry (Ardashev et al., 1967).
Magnetic and Catalytic Properties
Research on nickel(II) complexes involvingthis compound oxime derivatives has unveiled interesting magnetic and catalytic properties. Specifically, these complexes have shown potential in applications like catalysis, due to their effective catecholase-like activity in the aerial oxidation of certain compounds. Such applications could be significant in industrial processes and environmental chemistry
CO2 Capture and Absorption
4-Diethylamino-2-butanol, a compound closely related to this compound, has been researched for its application in carbon dioxide capture and absorption. Studies have shown its effectiveness in absorbing CO2, particularly in hollow fiber membrane contactors. This could have significant implications for environmental management and the reduction of greenhouse gas emissions (Masoumi et al., 2014).
Skin Whitening and Melanin Synthesis Inhibition
In the field of medical cosmetology, certain derivatives of this compound have been identified as effective agents in inhibiting melanin production, which is crucial for skin whitening applications. These compounds have demonstrated stronger inhibitions of melanin production than some traditional agents, making them promising candidates for cosmetic products aimed at reducing skin pigmentation (Wu et al., 2015).
Eigenschaften
IUPAC Name |
4-(diethylamino)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-9(5-2)7-6-8(3)10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEOCTUCGZANAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186621 | |
| Record name | 2-Butanone, 4-diethylamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3299-38-5 | |
| Record name | 4-(Diethylamino)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3299-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diethylamino)-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003299385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Diethylamino)-2-butanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanone, 4-diethylamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(diethylamino)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Diethylamino)-2-butanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RZ7C7DP3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(diethylamino)butan-2-one in the synthesis of lepidine derivatives?
A1: While the provided abstract [] does not explicitly state the role of this compound, it highlights its use alongside aromatic amines and quaternary salts of Mannich bases in synthesizing lepidine and its derivatives. This suggests that this compound likely acts as a reactant or a reagent in a chemical reaction leading to the formation of the target compounds. Further investigation into the full text of the research article is necessary to elucidate the specific reaction mechanism and the precise role of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)

![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)
![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1328690.png)
![1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328694.png)




![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)
![[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328723.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)